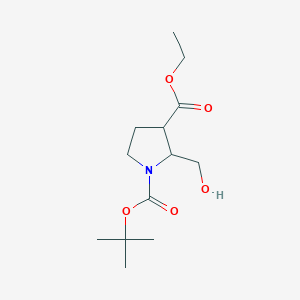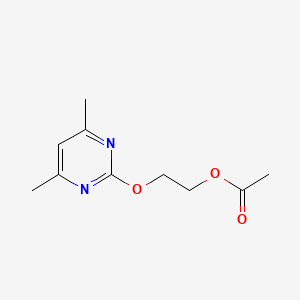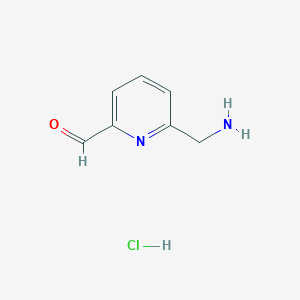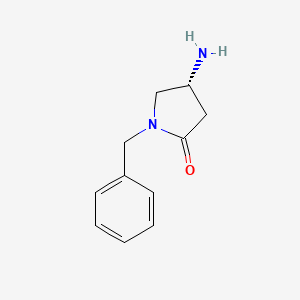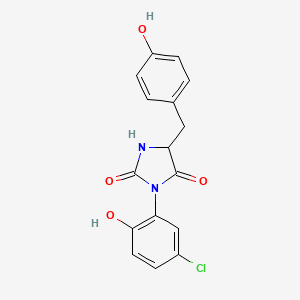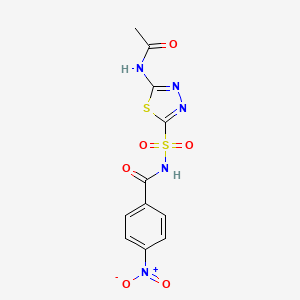
N-(5-Acetamido-1,3,4-thiadiazole-2-sulfonyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a sulfonyl group, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The acetamido group is introduced by acetylation of the amino group on the thiadiazole ring.
The sulfonylation step involves the reaction of the thiadiazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the nitrobenzamide moiety is introduced through a nucleophilic substitution reaction with 4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-Aminobenzamide derivative.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide
- N-(5-Acetamido-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is unique due to the presence of both a sulfonyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
827624-94-2 |
|---|---|
Fórmula molecular |
C11H9N5O6S2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]-4-nitrobenzamide |
InChI |
InChI=1S/C11H9N5O6S2/c1-6(17)12-10-13-14-11(23-10)24(21,22)15-9(18)7-2-4-8(5-3-7)16(19)20/h2-5H,1H3,(H,15,18)(H,12,13,17) |
Clave InChI |
GQCMZJBFRKFGDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)
![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)


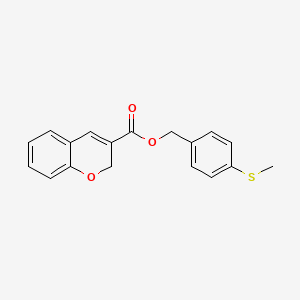
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)

